molecular formula C15H14N4O B2712636 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide CAS No. 862811-52-7

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No.: B2712636
CAS No.: 862811-52-7
M. Wt: 266.304
InChI Key: IQANHNLQNYDGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a chemical compound designed for research and development applications, provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential. Notably, this heterocyclic system is recognized as a promising core for the discovery of novel anti-tubercular agents. Research on close structural analogues has demonstrated potent activity against Mycobacterium tuberculosis (H37Rv strain), with some compounds in this class exhibiting impressive MIC (Minimum Inhibitory Concentration) values in the sub-micromolar range . The mechanism of action for compounds within this chemical class is an area of active investigation. Some related imidazo[1,2-a]pyridine-3-carboxamides are known to target the QcrB subunit of the bacterial cytochrome bc 1 complex, which is a critical component for cellular respiration in Mycobacterium tuberculosis , making it a validated target for tuberculosis drug discovery . The acetamide group at the phenyl ring, as seen in similar commercial compounds, is a common feature that can contribute to the molecule's physicochemical properties and overall pharmacodynamic profile . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues for infectious diseases. Its structure is consistent with derivatives that have shown promise in early-stage drug discovery efforts . Proper storage conditions are recommended to maintain the integrity of the product, and all handling should be performed by qualified personnel in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHNLQNYDGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Reference
N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide Imidazo[1,2-a]pyrimidine 3-Methyl, phenylacetamide 253.31 Inferred: Potential sodium channel modulation (analogous to triazine-based acetamides) N/A
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-2-carbaldehyde Schiff base 318.39 (calculated) Not specified; characterized via DFT and spectroscopy
Compound H (Triazine-based) 1,3,5-Triazine Benzyloxy-piperidinyl, phenylacetamide ~450 (estimated) Tetrodotoxin-sensitive sodium channel inhibition; analgesia in pain models
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Imidazo[1,2-a]pyridine Phenyl, acetamide 265.30 Structural rigidity (torsion angle: 9.04°); hydrogen-bonded columns
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Fluoro-carbazole, phenylacetamide ~380 (estimated) Not specified; likely anticancer or CNS activity

Key Insights from Structural Variations

  • Core Heterocycle Influence :

    • The imidazo[1,2-a]pyrimidine core (target compound) differs from imidazo[1,2-a]pyridine (e.g., ) by one nitrogen atom, altering electronic properties and binding interactions. Pyrimidine cores may enhance hydrogen-bonding capacity compared to pyridine derivatives .
    • Triazine-based acetamides (e.g., Compound H) exhibit sodium channel inhibition due to their planar, electron-deficient cores, while carbazole derivatives () may target DNA or lipid membranes due to their fused aromatic systems .
  • Acetamide positioning: Meta-substitution on the phenyl ring (target compound) vs. ortho-substitution () affects spatial orientation and intermolecular interactions .

Biological Activity

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. The structure features an acetamide group attached to a phenyl ring that is further substituted with a methylimidazo[1,2-a]pyrimidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of the Imidazo[1,2-a]pyrimidine Core : This is achieved through condensation reactions involving 2-aminopyridine derivatives.
  • Substitution Reactions : The acetamide group is introduced via acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound interacts with specific molecular targets such as kinases and may inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. In vitro studies have demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, with IC50 values often in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF-75.96
A549<5.0
PANC-10.08

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been observed to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural family:

  • Antidiabetic Effects : A related compound demonstrated significant reductions in blood glucose levels in diabetic rat models, suggesting potential applications for metabolic disorders .
  • Enzyme Inhibition : Compounds similar to this compound have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .
  • ADME Properties : Studies assessing absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable drug-like properties for compounds in this class, enhancing their potential for therapeutic development .

Q & A

Q. What are the established synthetic routes for preparing N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step pathways, including:

  • Cyclocondensation : Formation of the imidazo[1,2-a]pyrimidine core via reactions between aminopyrimidines and α-haloketones or aldehydes under basic conditions .
  • Substitution and Acetylation : Introduction of the phenylacetamide moiety through Ullmann coupling or nucleophilic aromatic substitution, followed by acetylation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. Optimization strategies :

  • Temperature control (e.g., reflux in methanol or DMF) to enhance yield.
  • Catalytic systems (e.g., Pd catalysts for cross-coupling) to reduce byproducts .
  • Solvent selection (e.g., DCM for acetylation) to improve reaction efficiency.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the imidazo[1,2-a]pyrimidine core and acetamide substitution .
  • Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching in the acetamide group (~1650 cm⁻¹) .

Q. What are the reported biological activities and targets of this compound?

Answer:

  • Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyrimidine show inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Kinase Inhibition : Analogous imidazo[1,2-a]pyridine acetamides inhibit RET kinase (IC50 < 1 μM), suggesting potential anticancer applications .
  • Antiviral Potential : Structural analogs interfere with viral replication enzymes (e.g., RNA-dependent RNA polymerase) .

Advanced Research Questions

Q. How do structural modifications at the acetamide group influence biological activity and selectivity?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃) enhance kinase binding affinity by stabilizing hydrogen bonds with ATP pockets .
    • Bulky substituents (e.g., aryl rings) improve selectivity by reducing off-target interactions .
  • Case Study : Replacing methyl with cyclohexyl in the acetamide chain increased RET kinase inhibition by 3-fold .

Q. Methodological Approach :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions and test in kinase assays .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina to guide rational design .

Q. What in vitro models are used to evaluate pharmacokinetic properties, and how are metabolic stability assays designed?

Answer:

  • Liver Microsomes : Incubate the compound with human or rat liver microsomes to measure metabolic half-life (t1/2) and identify cytochrome P450-mediated oxidation .
  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values) to predict oral bioavailability .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction (% unbound) .

Q. Key Metrics :

  • High metabolic stability (t1/2 > 60 minutes) and permeability (Papp > 1 × 10⁻⁶ cm/s) are desirable for drug candidates.

Q. How can computational methods accelerate the design of derivatives with improved potency?

Answer:

  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with biological activity .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for virtual analogs to prioritize synthesis .
  • ADMET Prediction : Tools like SwissADME predict solubility, blood-brain barrier penetration, and toxicity risks .

Example : FEP-guided optimization of a methyl group to ethyl improved RET kinase inhibition by 40% in silico, validated experimentally .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Answer:

  • Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab differences .
  • Meta-Analysis : Pool data from multiple studies to identify trends and outliers .

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